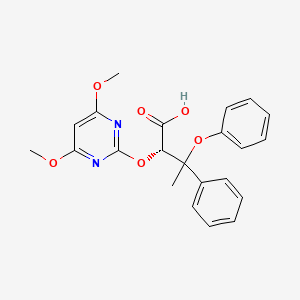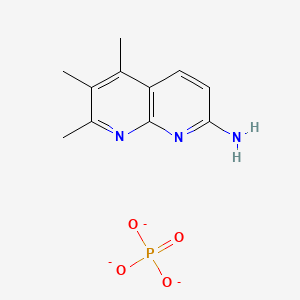
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate is a chemical compound with the molecular formula C₁₁H₁₃N₃ • H₃O₄P and a molecular weight of 285.24 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the reaction of 2-amino-5,6,7-trimethyl-1,8-naphthyridine with phosphoric acid. The reaction conditions often include heating and the use of solvents like methanol or water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce amine-substituted compounds .
Aplicaciones Científicas De Investigación
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of its use, such as in enzyme inhibition studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 5,6,7-Trimethyl-2,8-dihydro-1,8-naphthyridin-2-imine
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C11H13N3O4P-3 |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
5,6,7-trimethyl-1,8-naphthyridin-2-amine;phosphate |
InChI |
InChI=1S/C11H13N3.H3O4P/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3;1-5(2,3)4/h4-5H,1-3H3,(H2,12,13,14);(H3,1,2,3,4)/p-3 |
Clave InChI |
WHOPGBZPIAJDRE-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C2=C(N=C1C)N=C(C=C2)N)C.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)


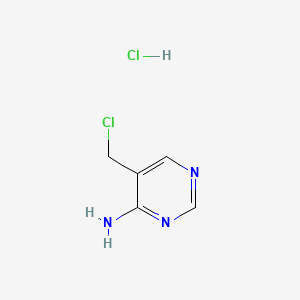


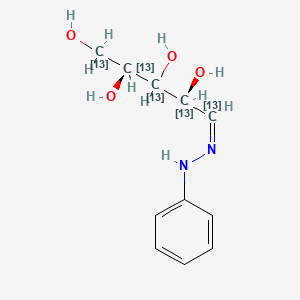
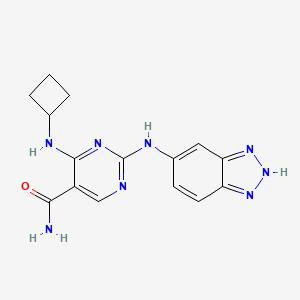
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
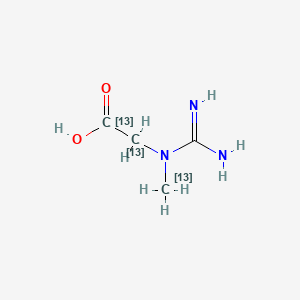
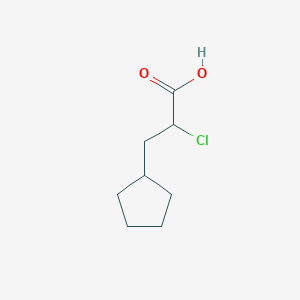
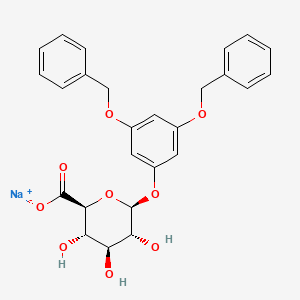
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
